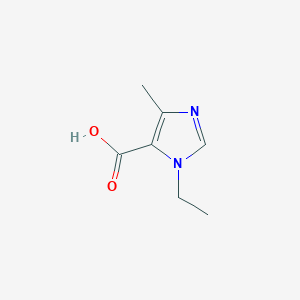

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

描述

属性

IUPAC Name |

3-ethyl-5-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-4-8-5(2)6(9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRLKXWMRLCMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506852 | |

| Record name | 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78449-68-0 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-ethyl-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78449-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Grignard Reagent Addition Followed by Hydrolysis

This method leverages nucleophilic addition of Grignard reagents to imidazole dicarboxylate esters, followed by hydrolysis to yield the target carboxylic acid.

Procedure :

- Starting Material : Diethyl 2-propylimidazole-4,5-dicarboxylate is reacted with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −20°C to 0°C.

- Quenching : The reaction mixture is acidified with saturated ammonium chloride solution to protonate the intermediate alkoxide.

- Hydrolysis : The resulting ethyl ester undergoes saponification using aqueous sodium hydroxide (2M) at 60–80°C for 4–6 hours to produce the carboxylic acid.

Key Parameters :

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | −20°C to 0°C (Grignard step) |

| Hydrolysis Temperature | 60–80°C |

| Yield | 68–72% |

Mechanistic Insight : Methylmagnesium bromide selectively attacks the less sterically hindered carbonyl group of the dicarboxylate ester, forming a tertiary alcohol intermediate. Subsequent hydrolysis under basic conditions cleaves the ester to the carboxylic acid.

Transesterification and Acid-Catalyzed Esterification

Transesterification offers a route to modify ester groups on the imidazole ring, which can later be hydrolyzed to the acid.

Procedure :

- Transesterification : Ethyl 4-methyl-1H-imidazole-5-carboxylate is reacted with ethanol in the presence of p-toluenesulfonic acid (pTSA) at reflux (78°C) for 12–24 hours.

- Purification : The crude product is washed with saturated sodium bicarbonate to remove acidic impurities.

- Hydrolysis : The transesterified product is treated with hydrochloric acid (6M) at 90°C for 3 hours to yield the carboxylic acid.

Optimization Data :

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| p-Toluenesulfonic acid | 24 | 65 |

| Hydrochloric acid | 12 | 58 |

Advantage : This method minimizes side reactions such as decarboxylation, which is common under prolonged basic conditions.

Multi-Step Synthesis Involving Cyclization

Cyclization strategies construct the imidazole ring de novo, enabling precise control over substituent placement.

Procedure :

- Condensation : Glyoxal, ammonium acetate, and ethyl acetoacetate undergo cyclization in ethanol at reflux for 8 hours to form the imidazole core.

- Alkylation : The intermediate is ethylated using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base (80°C, 6 hours).

- Oxidation : The methyl group is oxidized to a carboxylic acid using potassium permanganate in acidic aqueous conditions.

Critical Observations :

- Regioselectivity : The ethyl group preferentially occupies the N1 position due to steric and electronic factors during alkylation.

- Yield Limitations : Oxidation steps often result in moderate yields (50–55%) due to over-oxidation byproducts.

Purification and Isolation Techniques

Achieving high purity (>98%) is critical for pharmaceutical applications.

Strategies :

- Liquid-Liquid Extraction : Crude product is partitioned between ethyl acetate and 5% sodium bicarbonate solution to remove unreacted starting materials.

- Recrystallization : The acid is recrystallized from a mixture of ethanol and water (3:1 v/v), yielding colorless crystals.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) as eluent resolves residual ester impurities.

Purity Data :

| Method | Purity (%) |

|---|---|

| Recrystallization | 98.2 |

| Chromatography | 99.5 |

化学反应分析

Esterification and Transesterification

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Ethyl ester derivatives are particularly significant in pharmaceutical synthesis:

Mechanistic Insight :

-

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the electrophilic carbonyl carbon of the carboxylic acid .

-

DBU (1,8-diazabicycloundec-7-ene) acts as a base, deprotonating the alcohol to enhance nucleophilicity .

Decarboxylation

Decarboxylation occurs under thermal or acidic conditions, yielding imidazole derivatives:

| Conditions | Product | Applications | Source |

|---|---|---|---|

| 200°C, vacuum | 1-Ethyl-4-methylimidazole | Ligand in coordination chemistry | |

| H₂SO₄, Δ | 4-Methyl-1-ethylimidazole | Intermediate for agrochemicals |

Key Observation :

Decarboxylation is facilitated by the electron-withdrawing effect of the adjacent imidazole ring, stabilizing the transition state .

Substitution Reactions

The imidazole ring participates in electrophilic substitution, primarily at the N1 and C4 positions:

N-Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | 1,4-Dimethyl-3-ethylimidazolium iodide | 72% | |

| Benzyl chloride | NaH, THF, 0°C → RT | 1-Benzyl-4-methyl-3-ethylimidazolium chloride | 65% |

C-Halogenation

| Reagent | Position | Product | Notes | Source |

|---|---|---|---|---|

| NBS (Br₂ source) | C2 | 5-Bromo-1-ethyl-4-methylimidazole-5-carboxylic acid | Radical mechanism | |

| Cl₂, FeCl₃ | C4 | 4-Chloro derivative | Requires anhydrous conditions |

Coordination Chemistry

EMICA acts as a bidentate ligand, coordinating via the imidazole nitrogen and carboxylate oxygen:

| Metal Ion | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(II) | [Cu(EMICA)₂(H₂O)₂]·2H₂O | Catalytic oxidation reactions | |

| Zn(II) | Tetrahedral Zn(EMICA)Cl₂ | Antimicrobial agents |

Stability Constants :

Biological Activity and Derivatization

Derivatives of EMICA exhibit antimicrobial and antiviral properties:

Synthetic Pathway for Sulfonamide Derivatives :

-

Chlorosulfonation of EMICA using ClSO₃H.

-

Reaction with pyrrolidine-2-carboxamide under basic conditions .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and protonation:

-

pKa₁ (COOH) = 2.8 ± 0.1

-

pKa₂ (imidazole NH) = 6.5 ± 0.2

Tautomeric Forms :

科学研究应用

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other functional materials.

作用机制

The mechanism of action of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. Its carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

相似化合物的比较

Structural Comparison

The compound is compared to structurally related imidazole derivatives, focusing on substituent variations and functional groups:

Key Observations :

- Substituent Effects : The presence of an ethyl group at the 1-position (target compound) versus a benzyl or methyl group in analogs (e.g., [CAS 73941-33-0]) alters steric hindrance and solubility .

- Functional Groups : Carboxylic acid derivatives (e.g., target compound) exhibit higher polarity compared to ester analogs, influencing bioavailability and reactivity in synthesis .

Physical Properties

Key Observations :

- The carboxylic acid group in the target compound contributes to a higher melting point compared to aldehyde or ester analogs .

Key Observations :

生物活性

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound notable for its imidazole ring structure, which includes both nitrogen and carbon atoms. This compound has garnered attention for its potential biological activities, particularly in virology and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : Approximately 154.17 g/mol

- Appearance : Light yellow to brown solid or powder

- Melting Point : 203°C to 207°C

- Solubility : Soluble in various organic solvents

Antiviral Properties

Research indicates that this compound exhibits antiviral properties, particularly against orthopoxviruses. This suggests its potential application in treating viral infections. In a study, derivatives of this compound were synthesized and tested for their efficacy against viral enzymes, showing promising results in inhibiting specific viral activities .

Enzyme Inhibition

The compound demonstrates significant interactions with various enzymes, influencing their activity. Notably, it has been studied as an inhibitor of viral enzymes, which contributes to its potential as an antiviral agent . Understanding these interactions is crucial for designing derivatives with enhanced potency.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds similar to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid | Different position of ethyl group | May exhibit different biological activities |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | Ethyl group at another position | Potentially different reactivity profiles |

| Ethyl 4-methyl-5-imidazolecarboxylate | Variation in carboxylic acid position | May interact differently with biological targets |

The uniqueness of this compound is attributed to its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds .

Study on Anti-inflammatory Effects

A pharmacological study evaluated the anti-inflammatory effects of derivatives of imidazole compounds. The results indicated that certain derivatives exhibited weak anti-inflammatory and moderate analgesic effects when administered at a dose of 20 mg/kg. This highlights the potential for further development of these compounds in pain management therapies .

HIV Inhibition Assays

Recent research focused on designing novel imidazole derivatives for HIV treatment. The study identified several compounds exceeding a 50% inhibitory threshold against HIV integrase (IN) interactions at a concentration of 100 µM. Notably, one compound demonstrated an inhibition rate close to that of established reference drugs, indicating the therapeutic potential of these derivatives .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors. For example, similar imidazole derivatives are synthesized using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives under reflux in ethanol or methanol. Optimization involves adjusting reaction time (typically 6–12 hours), temperature (70–90°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of carbonyl precursor to amine). Post-reaction hydrolysis (using NaOH or HCl) is critical to obtain the carboxylic acid moiety . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). The imidazole ring shows C–N stretches near 1600 cm⁻¹ .

- NMR : ¹H NMR reveals ethyl (δ 1.2–1.5 ppm, triplet) and methyl (δ 2.3–2.5 ppm, singlet) groups. The imidazole ring protons appear as distinct singlets (δ 7.0–8.0 ppm). ¹³C NMR confirms the carboxylic acid carbon at δ ~170 ppm .

- Elemental Analysis : Validate empirical formula (C₈H₁₂N₂O₂) with <0.3% deviation .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture (use desiccants) and light (amber glassware). Regular stability assays (HPLC or TLC) are recommended to monitor degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance the understanding of this compound’s electronic structure and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These insights guide predictions of nucleophilic/electrophilic sites and reactivity in derivatization (e.g., esterification, amidation). Experimental spectral data (IR, NMR) should be cross-validated with computed values to resolve ambiguities .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR) in medicinal chemistry?

- Methodological Answer :

- Functional Group Modification : Replace the ethyl or methyl groups with bulkier substituents (e.g., isopropyl, benzyl) to assess steric effects.

- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to enhance metabolic stability .

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Validate with in vitro assays (IC₅₀ measurements) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under identical conditions (solvent, catalyst, temperature).

- Cross-Technique Validation : Combine NMR, IR, and mass spectrometry to confirm structural consistency.

- Advanced Analytics : Employ X-ray crystallography for unambiguous confirmation of molecular geometry .

Q. What are the implications of substituent positioning on the imidazole ring for the compound’s physicochemical properties?

- Methodological Answer : The 1-ethyl and 4-methyl groups influence solubility (logP), pKa (carboxylic acid ~2.5–3.5), and tautomeric equilibria. Methyl at position 4 enhances steric hindrance, reducing reactivity at adjacent sites. Ethyl at position 1 affects crystal packing, as shown in XRD studies of analogous compounds .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。